Pyridine, 2-(phenylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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Overview
Description
2-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a benzyl group and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a pyridine derivative. One common method is the Miyaura borylation reaction, which uses a palladium catalyst to facilitate the formation of the boronate ester. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form the corresponding boronic acid.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
2-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action for 2-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronate ester in cross-coupling reactions. The boronate ester reacts with halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This process involves the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination to yield the final product .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde
- 1-Methylpyrazole-4-boronic acid pinacol ester
- tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Uniqueness
2-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in cross-coupling reactions. Its benzyl group offers additional sites for functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C18H22BNO2 |
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Molecular Weight |
295.2 g/mol |
IUPAC Name |
2-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C18H22BNO2/c1-17(2)18(3,4)22-19(21-17)15-10-11-20-16(13-15)12-14-8-6-5-7-9-14/h5-11,13H,12H2,1-4H3 |
InChI Key |
DLOWGDRKNQLZTH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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